2-Ethoxypyrimidine-5-boronic acid

Description

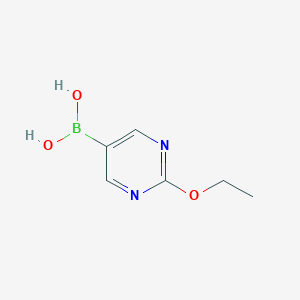

Structure

2D Structure

Properties

IUPAC Name |

(2-ethoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPBKJXRYUDPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586046 | |

| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-55-7 | |

| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxypyrimidine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties and Identification of 2 Ethoxypyrimidine 5 Boronic Acid

2-Ethoxypyrimidine-5-boronic acid is a white to off-white solid at room temperature. sigmaaldrich.com Its key identifying information is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (2-ethoxypyrimidin-5-yl)boronic acid | nih.gov |

| CAS Number | 1003043-55-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₉BN₂O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 167.96 g/mol | nih.govsigmaaldrich.com |

| SMILES | CCOC1=NC=C(C=N1)B(O)O | sigmaaldrich.com |

Advanced Applications of 2 Ethoxypyrimidine 5 Boronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-Ethoxypyrimidine-5-boronic Acid

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many starting materials.

Catalytic Systems and Ligand Design for Efficient Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which comprises a palladium source and a ligand. For the coupling of heteroaryl boronic acids like this compound, the choice of ligand is critical to prevent catalyst inhibition by the Lewis basic nitrogen atoms of the pyrimidine (B1678525) ring.

Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically used in conjunction with phosphine (B1218219) ligands. While simple triphenylphosphine (PPh₃) can be effective, more sophisticated ligands often provide superior results, especially with challenging substrates. For instance, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos), have demonstrated high activity in the coupling of heteroaryl chlorides and boronic acids. These ligands are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

In a study on the closely related 2-methoxy-5-pyrimidylboronic acid, the catalytic system of choice was dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) in the presence of a base like sodium carbonate. The use of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) has also been shown to be effective in couplings involving pyrimidine substrates, attributed to its wide bite angle which facilitates reductive elimination. Microwave-assisted procedures have also been developed, allowing for significantly reduced reaction times and lower catalyst loadings, with systems like Pd(PPh₃)₄ proving efficient.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Pyrimidine Derivatives

| Palladium Source | Ligand | Base | Solvent(s) | Reference(s) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | PPh₃ (part of complex) | Na₂CO₃ | 1,4-Dioxane | |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | n-Butanol | |

| Pd(dppf)Cl₂ | dppf (part of complex) | K₂CO₃ | 1,4-Dioxane/H₂O |

This table is illustrative and based on couplings of similar pyrimidine-containing substrates.

Scope and Limitations with Diverse Aryl and Heteroaryl Halides

This compound is expected to couple with a wide array of aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order: I > Br > OTf > Cl. While aryl iodides and bromides are common coupling partners, advancements in catalyst design have enabled the efficient use of the less reactive but more readily available aryl chlorides.

Studies on the analogous 2-methoxy-5-pyrimidylboronic acid have demonstrated successful couplings with various heteroaryl halides, including substituted quinolines and pyrimidines, to yield the corresponding heteroaryl-substituted pyrimidines. For example, a two-fold Suzuki reaction of a dichloropyrimidine with 2-methoxy-5-pyridylboronic acid proceeded in high yield.

The electronic nature of the aryl halide can influence the reaction efficiency. Electron-deficient halides are generally more reactive towards oxidative addition. However, with robust catalytic systems, electron-rich and sterically hindered aryl halides can also be coupled successfully. The presence of the ethoxy group on the pyrimidine ring of this compound makes it an electron-rich coupling partner, which can complement both electron-rich and electron-poor aryl halides.

Table 2: Illustrative Scope of Suzuki-Miyaura Coupling with 2-Alkoxypyrimidine-5-boronic Acid Analogues

| Aryl/Heteroaryl Halide | Boronic Acid Analogue | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 | |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | 4,6-Bis(5-pyrimidyl)pyrimidine | 56 | |

| 5-Bromopyrimidine (B23866) | Furan-3-boronic acid | 5-(Furan-3-yl)pyrimidine | N/A |

This table provides examples from reactions with structurally similar boronic acids to illustrate the potential scope for this compound.

Limitations can arise from substrates with certain functional groups that may interfere with the catalyst or from particularly unreactive halides. Catalyst poisoning can be a concern with some nitrogen-containing heterocycles, though modern ligands are often designed to mitigate this issue.

Mechanistic Studies of this compound in Suzuki-Miyaura Processes

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A palladium(0) complex reacts with the aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). The reactivity of the C-X bond is crucial, with C-I bonds being the most reactive and C-Cl bonds the least.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. For this compound, the base would react with the boronic acid to form a tetracoordinate boronate, which then transfers the 2-ethoxypyrimidinyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can re-enter the catalytic cycle.

The presence of the ethoxy group and the pyrimidine nitrogen atoms in this compound can influence the electronic properties of the boronic acid and its reactivity in the transmetalation step. The nitrogen atoms can potentially coordinate to the palladium center, which could either facilitate or hinder the reaction depending on the specific geometry and electronic environment.

Stereochemical Control and Regioselectivity in Suzuki-Miyaura Coupling

Stereochemistry: When the Suzuki-Miyaura coupling involves the formation of a new stereocenter or the coupling of partners with existing stereochemistry, the reaction's stereoselectivity becomes important. In general, the Suzuki-Miyaura reaction proceeds with retention of stereochemistry at the sp²-hybridized carbon of both the organoboron reagent and the halide. For couplings involving alkenyl halides, the geometry

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful method for forming carbon-heteroatom bonds. wikipedia.org This reaction facilitates the oxidative coupling of an aryl boronic acid with a nitrogen or oxygen nucleophile, such as an amine or an alcohol, to generate the corresponding aryl amine or aryl ether. wikipedia.orgorganic-chemistry.org A key advantage of this transformation is that it is catalyzed by copper complexes and can often be performed under mild conditions, such as at room temperature and open to the air. wikipedia.org

The general mechanism proceeds through the formation of a copper-aryl species, which then coordinates with the heteroatom nucleophile. A proposed copper(III) intermediate subsequently undergoes reductive elimination to yield the final product and regenerate the active copper(I) catalyst. wikipedia.org

As an arylboronic acid, this compound is a suitable substrate for Chan-Lam coupling reactions. It can be coupled with a diverse range of N-H and O-H containing compounds to synthesize various 5-substituted-2-ethoxypyrimidine derivatives. This method is particularly valuable for creating libraries of compounds for medicinal chemistry and materials science, as demonstrated by its use in the synthesis of N-arylpurines. thieme-connect.com

Table 1: Potential Chan-Lam Coupling Partners for this compound

| Nucleophile Class | Example | Product Type |

|---|---|---|

| Primary Amines | Aniline (B41778) | N-Aryl-5-(2-ethoxypyrimidinyl)amine |

| Secondary Amines | Diethylamine | N,N-Diethyl-5-(2-ethoxypyrimidinyl)amine |

| Alcohols | Phenol | 5-(2-ethoxypyrimidinyl) phenyl ether |

| Amides | Benzamide | N-Benzoyl-5-(2-ethoxypyrimidinyl)amine |

Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds, specifically between sp² and sp-hybridized carbon atoms. The standard protocol involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org

It is critical to note that aryl boronic acids, such as this compound, are not direct coupling partners in the standard Sonogashira reaction. wikipedia.orgorganic-chemistry.org The reaction mechanism requires an organic halide or triflate as the electrophilic partner for the initial oxidative addition step to the palladium(0) catalyst.

To utilize this compound in a Sonogashira-type synthesis, a two-step approach would be necessary:

Conversion to a Halide: The boronic acid would first need to be converted into a more reactive electrophile, such as 5-bromo- or 5-iodo-2-ethoxypyrimidine. This can be achieved through standard halogenation reactions.

Sonogashira Coupling: The resulting pyrimidine halide can then be used as a substrate in a standard Sonogashira coupling with a terminal alkyne to yield the desired 5-alkynyl-2-ethoxypyrimidine product. The reactivity of the halide typically follows the trend I > Br > Cl. wikipedia.org

Stille Coupling Reactions

The Stille reaction is another fundamental palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide (like a triflate). wikipedia.org

Similar to the Sonogashira coupling, this compound is not a direct substrate for the Stille reaction. wikipedia.org The transmetalation step in the Stille catalytic cycle specifically requires an organostannane as the nucleophilic partner. The analogous and far more common reaction for boronic acids is the Suzuki-Miyaura coupling. Therefore, to achieve a similar transformation, one would either perform a Suzuki coupling or convert the pyrimidine moiety into one of the required Stille coupling partners (an organostannane or an organic halide).

Derivatization Strategies via the Boronic Acid Moiety

The boronic acid group is not only a handle for cross-coupling but also a functional group that can be readily transformed into other valuable boron-containing species, enhancing its synthetic utility.

Formation of Boronate Esters and Their Synthetic Utility

Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines. To prevent this and increase stability, they are often converted into boronate esters through condensation with a diol. researchgate.net The most common protecting group is the pinacol (B44631) ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The resulting boronate esters, such as this compound pinacol ester, are generally air- and chromatography-stable solids. researchgate.net This stability simplifies handling, purification, and stoichiometry calculations in subsequent reactions. While the transmetalation of pinacol esters can sometimes be slower than that of the free boronic acids, they are compatible with a vast range of synthetic conditions and are widely used in cross-coupling reactions. researchgate.net

Table 2: Common Diols for Boronate Ester Formation

| Diol Reagent | Resulting Boronate Ester | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate | Highly stable, crystalline, widely used |

| Ethylene Glycol | Dioxaborolane | Cyclic ester, common protecting group |

| Neopentyl Glycol | Neopentyl glycol boronate | Stable, often crystalline |

Conversion to Other Organoboron Reagents

The reactivity and stability of organoboron compounds can be fine-tuned by converting the boronic acid or its esters into other derivatives.

One of the most important derivatives is the potassium trifluoroborate salt (R-BF₃K) . These salts are easily prepared by treating a boronic acid or a boronate ester with an aqueous solution of potassium hydrogen fluoride (KHF₂). organic-chemistry.orgbristol.ac.uk Potassium trifluoroborates, including the derivative of this compound, are typically crystalline solids that are exceptionally stable to air and moisture. researchgate.netnih.gov They often exhibit superior reactivity in certain transformations, such as rhodium-catalyzed additions and some Suzuki-Miyaura couplings, particularly with challenging substrates like secondary alkyl groups. researchgate.net

Another class of stable derivatives is MIDA boronates , formed by complexing the boronic acid with N-methyliminodiacetic acid (MIDA). unimelb.edu.au These compounds are highly stable, compatible with silica gel chromatography, and can withstand a variety of reaction conditions that would degrade free boronic acids. The boronic acid can be readily released from the MIDA ligand under mild basic conditions when needed for a subsequent reaction.

Conjugate Additions and Homologations Involving this compound

Beyond traditional cross-coupling, the nucleophilic character of the organic group in boronic acids can be harnessed in other important C-C bond-forming reactions.

Conjugate Additions: this compound can serve as a nucleophile in 1,4-conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. organic-chemistry.org These reactions are most commonly catalyzed by rhodium or palladium complexes. organic-chemistry.orgnih.gov The addition of the 2-ethoxypyrimidin-5-yl group to an enone, enoate, or enal provides a direct route to valuable β-aryl carbonyl compounds. This method is noted for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Table 3: Representative Michael Acceptors for Conjugate Addition

| Michael Acceptor Class | Example | Product Structure |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-(2-ethoxypyrimidin-5-yl)butan-2-one |

| α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate |

| α,β-Unsaturated Aldehydes | Acrolein | 3-(2-ethoxypyrimidin-5-yl)propanal |

Homologations: Homologation refers to a reaction that inserts a methylene (-CH₂-) group into a bond. For boronic acids, this typically means converting an aryl boronic acid (Ar-B(OH)₂) into a benzyl-type boronic acid (Ar-CH₂-B(OH)₂). A primary method for this is the Matteson homologation , which involves reacting a boronic ester with (dichloromethyl)lithium, followed by rearrangement. acs.orgorgsyn.org This process generates an α-chlorobenzyl boronic ester, which can then be reduced to the desired homologated product. The resulting benzylic boronic esters are valuable intermediates for further cross-coupling reactions to access diarylmethanes, which are common motifs in pharmaceuticals. nih.gov

Application as a Building Block for Complex Heterocyclic Architectures

This compound has emerged as a significant and versatile building block in the field of organic synthesis, particularly for the construction of complex heterocyclic architectures. The compound's structure, featuring a reactive boronic acid group appended to an electron-deficient pyrimidine core, makes it an ideal participant in a variety of powerful cross-coupling reactions. Its utility is most pronounced in palladium-catalyzed transformations, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. This capability enables synthetic chemists to incorporate the pyrimidine scaffold into a diverse array of larger, more intricate molecular frameworks, which are of substantial interest in medicinal chemistry and materials science. The stability and handling characteristics of heterocyclic boronic acids, while sometimes challenging, have been addressed through the development of robust catalytic systems and derivatives like MIDA boronates, further expanding their synthetic reach. nih.govresearchgate.net

The synthesis of biaryl and diaryl amine motifs represents a cornerstone of modern synthetic chemistry, as these scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is a key reagent for accessing these structures, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Biaryl Scaffolds: The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent method for generating biaryl compounds, involving the reaction of an organoboron species with an organohalide. sandiego.edu In this context, this compound serves as the organoboron partner, coupling with a wide range of aryl or heteroaryl halides and triflates to form a new carbon-carbon bond. nih.govillinois.edu The reaction is known for its high functional group tolerance and can be carried out in aqueous environments. sandiego.edu The choice of catalyst, base, and solvent system is critical for achieving high yields, especially when dealing with heteroaromatic substrates. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OH)₂ | nih.govresearchgate.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govresearchgate.netbeilstein-journals.org |

| Solvent | 1,4-Dioxane/H₂O, Toluene, Ethanol/H₂O, THF | nih.govresearchgate.netbeilstein-journals.org |

| Temperature | 50-110 °C | researchgate.netbeilstein-journals.org |

| Reactants | This compound + Aryl/Heteroaryl Halide | sandiego.edu |

Diaryl Amine Scaffolds: The construction of diaryl amines is effectively achieved via the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgrsc.org While this compound does not directly participate as the boronic acid, it serves as a precursor to the necessary pyrimidinyl halide. The pyrimidine moiety can be coupled with a variety of primary or secondary amines, including anilines and aliphatic amines, to generate the corresponding diaryl or aryl-alkyl amine structures. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates and achieve high efficiency. organic-chemistry.orgrsc.org

Beyond simple coupling, this compound is instrumental in synthesizing more complex, polycyclic architectures where the pyrimidine ring is fused to another ring system. This is often achieved through a multi-step sequence that begins with a cross-coupling reaction to install a side chain, followed by an intramolecular cyclization.

For instance, a Suzuki-Miyaura coupling can be used to attach an aryl group bearing a reactive functional group (e.g., a ketone, aldehyde, or ester) to the pyrimidine ring. Subsequent treatment with an acid or base catalyst can then trigger an intramolecular condensation or cyclization, forming a new ring fused to the pyrimidine core. rsc.org Brønsted acids like triflic acid (TfOH) have been shown to catalyze such intramolecular aldol-like condensations effectively. rsc.org Another advanced strategy involves boron-tethered cycloadditions, where the boronic acid group acts as a temporary linker to control the stereochemistry and regiochemistry of the ring-forming step. nsf.gov These methods provide powerful pathways to novel, rigid heterocyclic frameworks that are difficult to access through other means.

The creation of macrocycles—large cyclic molecules—is a significant challenge in synthetic chemistry. The inherent rigidity and defined geometry of the pyrimidine ring make this compound an excellent component for constructing constrained macrocyclic structures. These architectures are of interest in drug discovery, particularly for targeting challenging protein-protein interactions. nih.gov

A general and powerful strategy involves palladium-catalyzed intramolecular cross-coupling reactions. nih.govnih.gov A linear precursor is first synthesized, containing the 2-ethoxypyrimidinyl moiety at one end and a suitable reactive partner, such as an aryl iodide or a thiol group, at the other. Under high-dilution conditions, a palladium catalyst promotes an intramolecular C-C (Suzuki-Miyaura), C-S, or C-N (Buchwald-Hartwig) bond formation, leading to the desired macrocycle. nih.gov This approach allows for the creation of a wide range of macrocycles with varying ring sizes and compositions.

Furthermore, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, guiding the formation of larger, non-covalently bonded supramolecular assemblies. The predictable nature of these interactions allows for the design of complex, self-assembling systems with potential applications in materials science and molecular recognition.

Table 2: Example Conditions for Palladium-Catalyzed Intramolecular S-Arylation Macrocyclization

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | Linear peptide/molecule with a terminal thiol and a pyrimidinyl iodide moiety (derived from the boronic acid) | nih.gov |

| Catalyst | Palladium precatalyst (e.g., aminobiphenyl palladacycle) with a ligand (e.g., Xantphos) | nih.gov |

| Base | Organic base (e.g., DIPEA, TEA) | nih.gov |

| Solvent | Mixed solvents such as CH₃CN/H₂O or THF/H₂O | nih.gov |

| Concentration | Low concentration (e.g., 0.38 mM) to favor intramolecular reaction | nih.gov |

Role of 2 Ethoxypyrimidine 5 Boronic Acid in Medicinal and Pharmaceutical Chemistry Research

Precursor in the Synthesis of Pharmaceutical Intermediates

In the landscape of pharmaceutical manufacturing and research, 2-Ethoxypyrimidine-5-boronic acid serves as a crucial precursor for the creation of advanced pharmaceutical intermediates. evonik.com These intermediates are not themselves the final drug product but are essential molecular components that are further elaborated to produce the active pharmaceutical ingredient (API). The utility of boronic acids, in general, as intermediates is well-established for synthesizing a wide array of drugs, including anti-tumor and anti-inflammatory agents. evonik.com

The synthesis of these intermediates often leverages the reactivity of the boronic acid functional group. For example, its pinacol (B44631) ester form, this compound pinacol ester, is frequently used in palladium-catalyzed cross-coupling reactions. cymitquimica.com In a typical synthetic sequence, the 2-ethoxypyrimidine (B1642859) unit is coupled with another complex molecule (often a halide or triflate) to form a new, larger intermediate. This method is highly efficient and allows for the modular construction of potential drug candidates.

Below is an interactive table detailing examples of related pyrimidine (B1678525) boronic acid esters used in the synthesis of pharmaceutical intermediates.

| Precursor Compound | Reaction Type | Intermediate Class | Potential Application |

| 2-Methylpyrimidine-5-boronic Acid Pinacol Ester | Suzuki-Miyaura Coupling | Substituted Indazole Carboxylates | Development of novel therapeutic agents chemicalbook.com |

| 2-(Ethoxycarbonylmethylamino)pyrimidine-5-boronic acid, pinacol ester | Suzuki-Miyaura Coupling | Heterocyclic Amino Acetates | Library Synthesis for Drug Discovery chemicalregister.comlookchem.com |

| 2-Aminopyrimidine-5-boronic acid | Cross-Coupling Reactions | Aryl-substituted Pyrimidines | Synthesis of bioactive molecules sigmaaldrich.com |

| 2-Methoxypyrimidine-5-boronic acid pinacol ester | Cross-Coupling Reactions | Bi-heterocyclic systems | Medicinal chemistry research cymitquimica.com |

Contributions to Drug Discovery Efforts

The 2-ethoxypyrimidine moiety is a recognized pharmacophore in medicinal chemistry, and this compound provides a direct route for its inclusion into new molecular entities. This has led to its application in various drug discovery programs aimed at developing novel treatments.

The pyrimidine nucleus is a fundamental component of many biologically active compounds. researchgate.net The use of reagents like this compound allows chemists to design and synthesize novel pyrimidine derivatives with potential therapeutic value. Research has demonstrated the synthesis of various bioactive pyrimidine-based molecules, including those with potent cytotoxic activity against cancer cells. nih.govrsc.org For instance, studies on pyrido[2,3-d]pyrimidine derivatives have identified compounds with significant PIM-1 kinase inhibition, a target relevant in oncology. nih.govrsc.org

In a notable study, structural optimization of 2,4,5-trisubstituted pyrimidine derivatives led to the identification of potent inhibitors of sirtuin 5 (SIRT5), a target for sepsis-associated acute kidney injury. nih.gov This research highlights how substituted pyrimidines can be systematically modified to achieve high potency and selectivity. Although this specific study started from a different pyrimidine, the principles of structural modification are directly applicable to derivatives synthesized from this compound.

The incorporation of the 2-ethoxypyrimidine group has been explored in the development of various potential therapeutic agents. Boron-containing compounds, particularly boronic acids, have gained increasing interest since the approval of drugs like Bortezomib, an anticancer agent. mdpi.commdpi.com This has spurred research into new boronic acid-based drugs for a range of diseases.

The 2-ethoxypyrimidine scaffold can be found in patented chemical structures designed for various therapeutic targets. nih.gov The ability of this moiety to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing molecules that can effectively bind to biological targets like enzymes and receptors. The development of such agents often involves multi-step syntheses where this compound or its esters are key building blocks. chemicalbook.com

Structure-Activity Relationship (SAR) Studies Enabled by this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. This compound is an excellent tool for conducting SAR studies because it allows for the systematic introduction and modification of the 2-ethoxypyrimidine fragment.

By using this compound as a starting point, medicinal chemists can create a library of related compounds, or analogues, where other parts of the molecule are varied. For example, in the development of kinase inhibitors, researchers might couple the boronic acid with various substituted aromatic rings to probe which substitutions lead to the most potent and selective compounds.

The 2-ethoxypyrimidine moiety itself plays a direct role in how a potential drug molecule interacts with its biological target. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ethoxy group can engage in hydrophobic interactions within a protein's binding pocket.

SAR studies help elucidate these interactions. By synthesizing analogues where the 2-ethoxy group is replaced with other alkoxy groups (e.g., methoxy, propoxy) or other functional groups, researchers can determine the optimal size and electronic properties for target engagement. Molecular modeling and docking studies often complement these synthetic efforts, providing a theoretical basis for observed changes in activity. odu.edu For example, a decrease in the activity of certain modified boronic acid analogues of combretastatin A-4 was attributed to weakened hydrogen bonding in the docking model. odu.edu This demonstrates how the specific chemical nature of a substituent, like the ethoxy group, can be critical for maintaining the necessary interactions for potent biological activity. mdpi.com

The table below summarizes findings from a representative SAR study on pyrimidine derivatives, illustrating how structural changes impact biological activity.

| Compound ID (Example) | Core Structure | R-Group Modification | Biological Activity (IC₅₀) | Key Finding |

| 1 | 2,4,5-Trisubstituted Pyrimidine | Initial Lead Compound | 3.0 μM | Starting point for optimization. nih.gov |

| 58 | 2,4,5-Trisubstituted Pyrimidine | Optimized side chains | 310 nM | Strategic modifications led to a ~10-fold increase in potency. nih.gov |

| CA-4 Analogue 1 | Combretastatin-Boronic Acid | Methoxy group present | High Potency | The methoxy group was found to be critical for activity. odu.edu |

| CA-4 Analogue 2 | Combretastatin-Boronic Acid | Methoxy group absent | Reduced Potency | Removal of the methoxy group diminished tubulin inhibition. odu.edu |

Boronic Acid Pharmacophores in Enzyme Inhibition and Biological Recognition

The boronic acid group is a powerful pharmacophore in drug discovery, primarily due to its unique electronic nature. As a Lewis acid, the boron atom possesses a vacant p-orbital, making it an electrophile capable of accepting electrons from nucleophilic species. nih.govmdpi.com This property allows boronic acids to engage in specific and often reversible interactions with biological targets, most notably enzymes. nih.govrsc.org At physiological pH, a delicate equilibrium exists between the neutral, trigonal planar form of the boronic acid and its anionic, tetrahedral boronate form, which can be crucial for biological activity. nih.gov This dual nature has been exploited to design potent inhibitors for various enzyme classes. nih.gov

A defining feature of the boronic acid pharmacophore is its ability to form reversible covalent bonds with biological nucleophiles. rsc.org This mode of action provides a distinct advantage over simple non-covalent interactions, often leading to higher affinity and prolonged target engagement, while avoiding the potential toxicity of irreversible covalent binding. nih.gov

The most significant of these interactions is with the hydroxyl groups (-OH) of amino acid residues such as serine and threonine, which are often found in the active sites of enzymes. nih.govmdpi.com The boronic acid reacts with the serine or threonine hydroxyl group to form a stable, tetrahedral boronate adduct. nih.gov This structure effectively mimics the transition state of peptide bond hydrolysis catalyzed by these enzymes, leading to potent inhibition. nih.govnih.gov

Furthermore, boronic acids can react with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates, to form cyclic boronate esters. researchgate.net This reactivity has been extensively used for creating sensors and for targeting sugar-containing biomolecules. researchgate.net The reversibility of these covalent interactions is a key feature, allowing for dynamic binding and dissociation under physiological conditions. rsc.orgnih.gov

The ability of boronic acids to interact with active site serine and threonine residues has made them a cornerstone in the design of protease inhibitors. nih.govnih.gov Proteases are a class of enzymes crucial in many disease processes, including cancer, inflammation, and viral infections, making them important therapeutic targets. mdpi.comnih.gov

Peptide boronic acids have been developed as highly potent and selective inhibitors of serine proteases. mdpi.comnih.gov By mimicking the natural peptide substrate of a protease and replacing the scissile amide bond with a boronic acid warhead, researchers can create inhibitors that bind tightly to the enzyme's active site. nih.gov

A landmark example is Bortezomib (Velcade®), a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma. nih.govacs.org The proteasome is a large protein complex whose enzymatic activity relies on an N-terminal threonine residue. mdpi.com The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with this threonine, effectively blocking the proteasome's function and inducing apoptosis in cancer cells. nih.gov The success of Bortezomib has spurred the development of a wide range of other boronic acid-based protease inhibitors targeting various enzymes. nih.govmdpi.com

Table 1: Examples of Boronic Acid-Based Protease Inhibitors and their Targets

| Inhibitor | Target Enzyme Class | Specific Target Example | Disease Area |

| Bortezomib | Threonine Protease | 20S Proteasome | Cancer mdpi.comacs.org |

| Dipeptidic Boronic Acids | Serine Protease | Flaviviral Proteases (Zika, Dengue) | Antiviral nih.gov |

| Peptidyl Boronic Acids | Serine Protease | Prostate-Specific Antigen (PSA) | Cancer nih.gov |

| Vaborbactam | Serine β-Lactamase | KPC, AmpC β-Lactamases | Antibacterial nih.gov |

Integration into Diverse Drug Scaffolds for Specific Receptor Modulation (e.g., CXCR3 antagonists)

Beyond enzyme inhibition, the boronic acid group is being integrated into diverse molecular scaffolds to modulate the function of other protein targets, such as G-protein coupled receptors (GPCRs). One such target is the chemokine receptor CXCR3, which is implicated in inflammatory diseases and cancer. researchgate.net

In this context, the boronic acid is not used to mimic a transition state but to act as a "reversible covalent" anchor for allosteric modulators. researchgate.net Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a more subtle and potentially safer way to control receptor activity. By incorporating a boronic acid into the structure of a known CXCR3 ligand, researchers aim to form a reversible covalent bond with a nucleophilic amino acid residue (e.g., histidine, cysteine) within the allosteric binding pocket. researchgate.netnih.gov

This strategy is designed to achieve several key objectives:

Prolonged Residence Time: The covalent nature of the interaction can significantly increase the time the drug spends bound to its target, which may enhance its therapeutic efficacy. researchgate.net

Improved Specificity and Efficacy: The formation of a covalent bond can provide a level of binding affinity and specificity that is difficult to achieve with non-covalent interactions alone. researchgate.net

Reversibility: Unlike permanent covalent inhibitors, the interaction is designed to be reversible, mitigating the risk of off-target effects and permanent target inactivation. researchgate.net

Research into boronic acid-containing CXCR1/2 antagonists has shown that this moiety can interact with residues like histidine, methionine, and cysteine in the receptor's binding site. nih.gov While this work did not specifically use a pyrimidine scaffold, it validates the principle that boronic acids can function as effective anchors for receptor antagonists. Reagents like this compound provide a valuable tool for medicinal chemists to synthesize novel antagonists that combine a recognized heterocyclic core (pyrimidine) with the unique binding properties of a boronic acid to target receptors like CXCR3.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential are key descriptors of its chemical nature.

The pyrimidine ring, being an electron-deficient heteroaromatic system, significantly influences the properties of the boronic acid group. The nitrogen atoms in the ring act as electron-withdrawing groups, which affects the Lewis acidity of the boron center. The ethoxy group, on the other hand, is an electron-donating group that can modulate the electronic properties of the pyrimidine ring. The acidity of the boronic acid, represented by its pKa value, is a critical parameter that governs its behavior in solution and its participation in reactions. Computational studies on related pyrimidine compounds have been employed to estimate pKa values, which are vital for predicting the predominant species under various pH conditions. mdpi.com

The reactivity of boronic acids is closely linked to their Lewis acidity. researchgate.net The interaction between the boronic acid group and substituents on the aromatic ring can be probed computationally to understand stabilization effects. researchgate.net For this compound, the interplay between the electron-withdrawing pyrimidine core and the electron-donating ethoxy group creates a unique electronic environment that dictates its reactivity profile.

A key reaction of boronic acids is protodeboronation, an often-undesired side reaction. Computational algorithms based on DFT have been developed to predict the rate of protodeboronation for various boronic acids by analyzing different mechanistic pathways. acs.org Such predictive models are valuable for optimizing reaction conditions to minimize this side reaction.

Table 1: Calculated Electronic Properties of a Model Pyrimidine Boronic Acid (Note: This is a representative table based on general knowledge of similar compounds, as specific data for this compound is not publicly available.)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |

Molecular Modeling and Docking Studies for Drug Design

The pyrimidine scaffold is a common feature in many biologically active molecules, and boronic acids are known to act as inhibitors for certain enzymes. nih.govnih.gov Consequently, this compound is an attractive fragment for drug design, and its potential interactions with biological targets can be explored using molecular modeling and docking studies.

In a notable study, a series of novel pyrimidine-based boronic acid inhibitors of the VCP/p97 enzyme, a target in cancer therapy, were designed and evaluated. nih.gov Docking studies were performed to understand the binding mode of the most potent inhibitors within the enzyme's active site. nih.gov These studies revealed key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the inhibitory activity. nih.gov Although this compound was not the exact compound studied, the findings provide a framework for how it could be incorporated into larger molecules to target similar enzymes.

The general approach involves creating a virtual library of compounds derived from the this compound core and docking them into the active site of a protein of interest. acs.org The docking scores and predicted binding poses help to prioritize compounds for synthesis and biological testing. acs.org This in silico screening accelerates the drug discovery process by focusing on molecules with a higher probability of being active.

Table 2: Representative Docking Study Results for a Pyrimidine Boronic Acid Inhibitor (Based on findings for similar compounds nih.gov)

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Mechanistic Elucidation of Catalytic Transformations Involving this compound

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govdigitellinc.comgoogle.comgoogle.com Computational studies are essential for elucidating the complex catalytic cycle of these transformations. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. illinois.edunih.gov

Computational investigations into the Suzuki-Miyaura coupling of nitrogen-rich heterocycles have provided insights into potential inhibitory effects. nih.gov For instance, the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially deactivating the catalyst. nih.gov DFT calculations can model the energies of these off-cycle species and help in designing reaction conditions that minimize their formation. nih.gov

For the coupling of a pyrimidine boronic acid, the nature of the reactants and the choice of ligand on the palladium catalyst can influence which step is rate-limiting. organic-chemistry.org For example, the electronic properties of the pyrimidine ring and the ethoxy group in this compound will affect the ease of transmetalation. Transition state analysis can provide a detailed understanding of these electronic and steric influences.

The choice of solvent can have a significant impact on the outcome of a Suzuki-Miyaura reaction. Computational models can incorporate solvent effects, either implicitly through a continuum model or explicitly by including solvent molecules in the calculation. These studies have shown that solvent can influence the stability of intermediates and transition states, thereby altering the reaction pathway. researchgate.net

In the context of boronic acids, the solvent plays a crucial role in the equilibrium between the boronic acid, its boronate form, and various aggregated species. researchgate.net Computational studies on the solvation of boronic acids and their corresponding boronates have revealed that differential solvation energies can significantly impact the thermodynamics of boronate formation. researchgate.net Understanding these solvent effects is critical for optimizing reaction conditions for couplings involving this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are important for its reactivity and interactions. The molecule's conformation is determined by the rotation around the C-C bond connecting the pyrimidine ring and the boronic acid group, as well as the orientation of the ethoxy group.

A key aspect is the dihedral angle between the plane of the pyrimidine ring and the C-B(OH)2 plane. X-ray crystal structure analysis of the related 2-methoxy-4,6-bis(2-methoxy-3-pyridyl)pyrimidine has shown that the pyridine rings are twisted with respect to the central pyrimidine ring. rsc.org Similar computational conformational scans for this compound would reveal its preferred low-energy conformations.

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are also at play. wikipedia.org For instance, the orientation of the lone pairs on the pyrimidine nitrogen atoms and the oxygen of the ethoxy group relative to the sigma and pi orbitals of the molecule can affect its stability and reactivity. nih.gov These effects can be analyzed using natural bond orbital (NBO) analysis in quantum chemical calculations.

Prediction of Novel Reactivity and Derivative Properties

Computational chemistry is a powerful tool for predicting the reactivity of new molecules and the properties of their derivatives. For this compound, this can involve exploring its potential in reactions beyond the Suzuki-Miyaura coupling. For example, its utility in other metal-catalyzed reactions or its behavior under different reaction conditions could be computationally screened.

Furthermore, machine learning models trained on experimental reaction data are emerging as a way to predict the outcome of chemical reactions. researchgate.net Such models could be used to predict the reactivity of this compound with a wide range of coupling partners. researchgate.net By computationally generating a library of virtual derivatives and calculating their properties (e.g., electronic, steric, and potential biological activity), promising new compounds can be identified for synthesis. This in silico approach accelerates the discovery of novel materials and therapeutic agents based on the this compound scaffold.

Conclusion

Strategies for the Preparation of this compound

The direct introduction of a boronic acid functional group at the C-5 position of the 2-ethoxypyrimidine (B1642859) ring can be achieved through several modern synthetic methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce the desired functional group. organic-chemistry.org

In the context of 2-ethoxypyrimidine, the ethoxy group can potentially act as a moderate directing group. However, the nitrogen atoms within the pyrimidine ring are strong Lewis bases and will coordinate the organolithium reagent, directing metalation to the adjacent C-4 and C-6 positions. To achieve C-5 borylation via this method, a directing group at either the C-4 or C-6 position would typically be required to direct the lithiation to the C-5 position.

A related, metal-free approach involves pyrimidine-directed C-H borylation. nih.govrsc.org In this type of reaction, a Lewis acid-base adduct forms between a boron reagent (e.g., BBr₃) and a nitrogen atom of the pyrimidine ring, which can facilitate the borylation of a C-H bond on a tethered group. nih.gov While this has been demonstrated for ortho-C-H borylation of aniline (B41778) derivatives attached to a pyrimidine, nih.govrsc.org its direct application to the C-5 position of the pyrimidine ring itself is less straightforward and would depend on the specific substrate and reaction conditions.

Table 1: Key Features of Directed Ortho-Metalation

| Feature | Description |

|---|---|

| Principle | A directing metalation group (DMG) coordinates a strong base (typically an organolithium), leading to deprotonation at the ortho-position. wikipedia.org |

| Bases Used | Very strong bases are required, such as n-BuLi, s-BuLi, or t-BuLi. uwindsor.ca |

| Electrophile | The resulting organolithium species is reacted with a boron-containing electrophile like trialkyl borates (e.g., B(OMe)₃ or B(OiPr)₃). |

| Regioselectivity | The position of functionalization is controlled by the location of the DMG. baranlab.org |

Halogen-metal exchange is a common and effective method for preparing organometallic reagents, which can then be used to form carbon-boron bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl- and heteroarylboronic acids. The process involves the reaction of an organic halide with an organometallic reagent, typically an organolithium or a Grignard reagent. wikipedia.orgharvard.edu

For the synthesis of this compound, the key precursor would be a 5-halo-2-ethoxypyrimidine, such as 5-bromo-2-ethoxypyrimidine. The synthesis of the closely related 2-methoxy-5-pyrimidylboronic acid has been successfully achieved through a lithium-halogen exchange reaction on 2-methoxy-5-bromopyrimidine, followed by quenching with triisopropylborate. psu.edu A similar pathway is directly applicable to the 2-ethoxy analogue.

The general procedure involves treating the 5-halo-2-ethoxypyrimidine with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. This generates the 2-ethoxypyrimidin-5-yl-lithium species, which is then reacted with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final this compound.

Magnesium-halogen exchange offers a milder alternative, often employing reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride (LiCl) to enhance reactivity. sigmaaldrich.comclockss.org This method has proven effective for preparing Grignard reagents from iodoaromatics bearing a reactive pyrimidine ring, tolerating sensitive functional groups. sigmaaldrich.com The resulting pyrimidylmagnesium species can then be reacted with trimethylborate to furnish the desired boronic acid. sigmaaldrich.com

Table 2: General Scheme for Halogen-Metal Exchange

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1. Exchange | 5-Bromo-2-ethoxypyrimidine + n-BuLi | 2-Ethoxypyrimidin-5-yl-lithium | THF, -78 °C |

| 2. Borylation | 2-Ethoxypyrimidin-5-yl-lithium + B(OR)₃ | Boronate ester intermediate | -78 °C to room temp. |

| 3. Hydrolysis | Boronate ester intermediate + H₃O⁺ | this compound | Aqueous workup |

Palladium-catalyzed borylation reactions, most notably the Miyaura borylation, have become a cornerstone for the synthesis of aryl- and heteroarylboronic acids and their esters. nih.gov This method involves the cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis-boronic acid (B₂(OH)₄), in the presence of a palladium catalyst and a base. nih.govresearchgate.net

This approach offers a highly efficient and functional-group-tolerant route to this compound or its corresponding boronate esters. Starting from 5-bromo- or 5-iodo-2-ethoxypyrimidine, the reaction can be catalyzed by various palladium complexes, often employing specialized phosphine (B1218219) ligands to improve efficiency and scope. researchgate.netcolab.ws The reaction typically proceeds under mild conditions and provides direct access to the boronate ester, which can be isolated or used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. colab.ws This method avoids the use of highly reactive organometallic intermediates required in halogen-metal exchange protocols. nih.gov

Table 3: Typical Conditions for Palladium-Catalyzed Borylation

| Component | Example | Purpose |

|---|---|---|

| Substrate | 5-Bromo-2-ethoxypyrimidine | Halogen source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-B bond formation |

| Ligand | XPhos, SPhos, etc. | Stabilizes and activates the catalyst |

| Base | KOAc, K₂CO₃ | Promotes the catalytic cycle |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Precursor Synthesis for this compound Derivatives

The key precursors for the halogen-metal exchange and palladium-catalyzed borylation routes are 5-halo-2-ethoxypyrimidines. A common synthetic route to these intermediates starts from commercially available dihalopyrimidines. For example, 2,5-dibromopyrimidine (B1337857) can undergo selective nucleophilic aromatic substitution. The C-2 position of the pyrimidine ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C-5 position. By reacting 2,5-dibromopyrimidine with sodium ethoxide under controlled conditions, it is possible to achieve selective displacement of the bromine atom at the C-2 position to yield 5-bromo-2-ethoxypyrimidine.

Alternatively, one could start with 2-hydroxypyrimidine (B189755) (or its tautomer pyrimidin-2-one), which can be converted to 2-chloropyrimidine (B141910) using a chlorinating agent like phosphoryl chloride (POCl₃). The 2-chloropyrimidine can then be halogenated at the 5-position using a suitable halogenating agent (e.g., N-bromosuccinimide for bromination). The final step would involve the substitution of the 2-chloro group with an ethoxy group using sodium ethoxide.

General methods for the synthesis of 2-alkoxypyrimidines often start from more fundamental building blocks. researchgate.net One established method is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an O-alkylisourea. For instance, the reaction of malonaldehyde or its synthetic equivalents with O-ethylisourea would lead to the formation of the 2-ethoxypyrimidine core.

Another versatile approach involves the reaction of amidines with β-chlorovinyl ketones, which cyclize to form pyrimidine derivatives. researchgate.net Furthermore, modern catalytic methods have been developed for the synthesis of substituted pyrimidines from various precursors, including multicomponent reactions catalyzed by transition metals like copper or ruthenium. mdpi.com These methods allow for the construction of the pyrimidine ring with various substituents, which can then be further functionalized to introduce the desired alkoxy and halo groups necessary for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of Pyrimidine Boronic Acids

The application of green chemistry principles to the synthesis of pyrimidine boronic acids aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. rasayanjournal.co.inpowertechjournal.com This involves careful consideration of solvents and catalyst systems.

Solvent selection is a critical aspect of green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. rsc.orgresearchgate.net In borylation reactions, traditional solvents like tetrahydrofuran (B95107) (THF), dioxane, n-hexane, and benzene (B151609) are common but pose various hazards; for example, n-hexane is a known neurotoxin and benzene is a carcinogen. acsgcipr.org

The move towards greener alternatives is well-documented. nih.gov Bio-based solvents are gaining popularity as they are derived from renewable resources. core.ac.uk For reactions like the Suzuki-Miyaura coupling, which frequently utilizes boronic acid intermediates, performing the reaction in water can offer significant environmental benefits. acs.orgresearchgate.net Ethanol is also considered a green solvent due to its low toxicity and biodegradability. nih.gov The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has published guides that rank solvents based on safety and environmental impact, recommending preferable substitutes for hazardous solvents. acsgcipr.org For instance, 2-Methyl-THF is suggested as a safer alternative to THF. acsgcipr.org

Below is a table comparing various solvents used in organic synthesis, highlighting their classification in terms of green chemistry principles.

| Solvent | Classification | Rationale |

| Benzene | Hazardous | Carcinogenic. acsgcipr.org |

| n-Hexane | Hazardous | Neurotoxic. acsgcipr.org |

| Dioxane | Hazardous | Suspected carcinogen, potential for peroxide formation. researchgate.net |

| Tetrahydrofuran (THF) | Usable but with issues | Potential for peroxide formation. acsgcipr.org |

| Toluene | Problematic | Toxicity concerns. core.ac.uk |

| 2-Methyl-THF | Recommended | Greener alternative to THF, derived from renewable resources. acsgcipr.org |

| Ethanol | Recommended | Low toxicity, biodegradable. nih.govthecalculatedchemist.com |

| Water | Highly Recommended | Non-toxic, non-flammable, environmentally benign. acs.orgresearchgate.net |

| Ethyl Acetate | Recommended | Lower toxicity, often used as a substitute for more hazardous solvents. thecalculatedchemist.com |

This table is generated based on information from multiple sources. acsgcipr.orgcore.ac.uknih.govthecalculatedchemist.com

Optimizing solvent choice can dramatically reduce environmental impact and production costs. A life cycle assessment can reveal that even with similar reaction yields, appropriate solvent selection can cut CO2 emissions and costs significantly. rsc.org

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and selectivity, thereby reducing waste. rasayanjournal.co.in In the context of synthesizing and using pyrimidine boronic acids, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are prevalent. mdpi.com Green chemistry efforts focus on developing catalysts that are more sustainable, for example by using lower loadings of precious metals like palladium, or by replacing them with more earth-abundant and less toxic metals such as nickel or iron. mdpi.comacs.orgmdpi.com

A major advancement is the development of heterogeneous catalysts. Unlike their homogeneous counterparts, which are in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically solid), allowing for easy separation from the reaction mixture by filtration. mdpi.comrsc.org This simplifies product purification and, crucially, allows the catalyst to be recovered and reused for multiple reaction cycles, reducing both cost and metal waste. mdpi.comorganic-chemistry.org

Recent research has explored various supports for these catalysts, including resins, zeolites, and even bio-waste-derived carbon nanospheres, to enhance stability and recyclability. mdpi.comrsc.orgorganic-chemistry.org For example, a Merrifield resin-supported palladium complex has been shown to be effective for Suzuki-Miyaura couplings at room temperature in ethanol, and could be recycled at least ten times with minimal loss of activity. organic-chemistry.org Metal-free borylation reactions are also an area of growing interest, offering a way to completely avoid transition metal catalysts. rsc.orgnih.gov

The table below compares different types of catalyst systems used in cross-coupling and borylation reactions.

| Catalyst Type | Description | Advantages | Challenges |

| Homogeneous Pd | Catalyst is dissolved in the reaction mixture. mdpi.com | High activity and selectivity due to good interaction with reactants. mdpi.com | Difficult to separate from product, catalyst loss, potential for product contamination. researchgate.netmdpi.com |

| Heterogeneous Pd | Catalyst is in a solid phase, suspended in the reaction mixture. mdpi.com | Easy separation and recycling, higher thermal stability, reduced metal contamination of product. mdpi.comorganic-chemistry.org | Potential for lower activity compared to homogeneous systems, metal leaching from the support. mdpi.com |

| Recyclable Ni | Nickel-based catalysts, often heterogeneous. | Nickel is more earth-abundant and affordable than palladium. mdpi.commdpi.com | May require different reaction conditions compared to palladium systems. |

| Metal-Free | Reactions proceed without a transition metal catalyst, sometimes using light (photocatalysis). organic-chemistry.orgrsc.org | Avoids cost and toxicity of metal catalysts, simplifies purification. nih.gov | May have a more limited substrate scope or require specific conditions (e.g., UV light). |

This table is synthesized from information found in multiple research articles. mdpi.comorganic-chemistry.orgresearchgate.netmdpi.comorganic-chemistry.orgrsc.orgnih.gov

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to industrial production introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure the process is safe, robust, cost-effective, and scalable. carbogen-amcis.com

For boronic acid synthesis, methods like metal-halogen exchange can be difficult to control on a large scale due to the use of highly reactive organolithium reagents and cryogenic temperatures. carbogen-amcis.comacs.org Miyaura borylation is often a more scalable alternative, but can suffer from variable yields and the formation of impurities if not properly optimized. carbogen-amcis.com

A significant advancement in process chemistry is the adoption of continuous flow technology. organic-chemistry.orgresearchgate.net In a flow reactor, reagents are continuously pumped and mixed, with the reaction occurring within a tube or channel. This technology offers superior control over reaction parameters like temperature and mixing, which is crucial for managing highly exothermic or fast reactions that are dangerous in large batches. acs.orgorganic-chemistry.org Flow chemistry can enable the use of unstable intermediates and allow for rapid optimization and scale-up, sometimes achieving production rates of kilograms per hour from a small reactor setup. acs.orgacs.org This approach has been successfully applied to the synthesis of boronic acids, demonstrating high yields and purity with very short reaction times. acs.orgorganic-chemistry.org

Key considerations during the scale-up of a borylation process include:

Reagent Choice: Switching from bis(pinacolato)diboron (B₂pin₂) to tetrahydroxydiboron (B82485) can simplify the process by directly yielding the boronic acid, avoiding a separate hydrolysis step. carbogen-amcis.com

Catalyst Loading: Optimizing and minimizing the amount of precious metal catalyst is a major cost driver. carbogen-amcis.com

Impurity Control: Understanding and controlling the formation of byproducts, such as from protodeboronation or homocoupling, is critical for achieving high product purity. carbogen-amcis.com

Process Analytical Technology (PAT): Implementing in-situ monitoring tools, such as dissolved oxygen sensors, can provide real-time data to ensure the reaction remains within optimal parameters. carbogen-amcis.com

Workup and Isolation: Developing an efficient and scalable procedure for isolating the final product is essential. The discovery of stable, crystalline derivatives, such as a diethanolamine (B148213) adduct, can greatly facilitate handling and purification. acs.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 2-Ethoxypyrimidine-5-boronic Acid

The accessibility of this compound is fundamental to its widespread application. Future research is focused on refining existing synthesis pathways to improve yields and reduce costs, making this crucial intermediate more available for both research and large-scale production. nbinno.comnbinno.com A significant trend is the move towards sustainable and green chemistry principles. This involves exploring metal-free C–H borylation reactions, which offer a more environmentally benign alternative to traditional metal-catalyzed processes. rsc.org Research will likely focus on adapting methods such as transition metal-catalyzed coupling of aryl halides with diboronic acid reagents or direct C-H functionalization to the specific synthesis of this compound. nih.gov The development of one-pot, multi-component reactions that increase atom economy and reduce waste is another promising avenue. mdpi.com

Key Research Objectives in Sustainable Synthesis:

| Objective | Approach | Potential Impact |

|---|---|---|

| Increase Efficiency | Optimization of reaction conditions (catalyst, solvent, temperature) for existing routes. | Higher yields, lower production costs. |

| Reduce Environmental Impact | Development of metal-free catalytic systems; use of greener solvents and reagents. | Minimized hazardous waste and environmental footprint. |

| Improve Atom Economy | Design of one-pot or tandem reactions that minimize intermediate isolation steps. | Streamlined processes, reduced resource consumption. |

| Utilize Novel Precursors | Investigation of alternative starting materials that are more readily available or derived from renewable sources. | Enhanced accessibility and sustainability of the final compound. |

Exploration of this compound in Main Group Catalysis

While boronic acids are well-known for their role in palladium-catalyzed cross-coupling reactions, their potential in main group catalysis is an emerging area of interest. medchemexpress.com The boron atom in this compound possesses Lewis acidic character, which can be harnessed to catalyze a variety of organic transformations. Future studies will likely investigate its efficacy as a catalyst for reactions such as dehydrative amidations, esterifications, and reductions. researchgate.net The electronic properties conferred by the 2-ethoxy-substituted pyrimidine (B1678525) ring could modulate the Lewis acidity of the boron center, potentially leading to unique reactivity and selectivity compared to simple aryl boronic acids. Research into tetra-coordinated triarylborane derivatives, which can be synthesized from pyrimidine precursors, points towards their utility as Lewis-acid catalysts. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into modern synthesis technologies is a key trend for accelerating discovery. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. rsc.org Coupled with automated synthesis platforms, this technology allows for the rapid generation of compound libraries based on the this compound scaffold. chemrxiv.org These automated systems can perform iterative deprotection, coupling, and purification steps, dramatically reducing the time required for each synthetic cycle. chemrxiv.orgchemistryworld.com Future work will focus on developing robust protocols for using this building block in automated iterative cross-coupling to rapidly explore chemical space for drug discovery and materials science. rsc.org

Expansion into Materials Science and Supramolecular Chemistry as a Building Block

The unique combination of a heterocyclic pyrimidine core and a reactive boronic acid moiety makes this compound an attractive building block for advanced materials. nbinno.com There is an active area of research into the application of pyrimidine boronic acid derivatives in materials science. nbinno.com The ability to precisely tailor molecular structures opens up possibilities in fields like organic electronics and specialized polymers. nbinno.comnih.gov

Future research will likely explore the incorporation of this compound into:

Polymers: Creating materials with tailored electronic, optical, or physical properties. nbinno.com

Supramolecular Assemblies: Utilizing the reversible covalent interaction between the boronic acid and diols to form dynamic structures like hydrogels and sensors.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): Serving as a rigid, functional linker to construct porous materials for gas storage, separation, or catalysis.

Triarylborane Derivatives: Synthesizing materials with applications in Lewis-acid catalysis and optoelectronics. rsc.org

Advanced Applications in Bioorthogonal Chemistry and Chemical Biology

The utility of this compound as a scaffold in medicinal chemistry and chemical biology is an area of significant promise. googleapis.com Boronic acids are known to interact reversibly with the 1,2- or 1,3-diols present in many biological molecules, such as saccharides and glycoproteins. This property is central to their emerging applications in chemical biology. Future research will likely focus on designing derivatives of this compound as chemical probes for detecting and imaging specific glycans or as tools for activity-based protein profiling. In the context of bioorthogonal chemistry, the unique reactivity of the boronic acid group could be exploited for specific ligation reactions within a biological environment. The compound has already been used in the synthesis of small molecules designed to inhibit protein-protein interactions, highlighting its value in developing new therapeutic agents. googleapis.com

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

To fully exploit the synthetic potential of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, the development of optimized catalytic systems is essential. medchemexpress.com The choice of ligand coordinated to the metal center (typically palladium) can profoundly influence the reaction's efficiency, selectivity, and tolerance of other functional groups. nih.gov Future research will focus on the rational design and screening of novel ligands, such as specialized phosphines or N-heterocyclic carbenes (NHCs), tailored for reactions involving this specific substrate. nih.govresearchgate.net Catalyst-controlled regioselectivity, where different ligands direct the reaction to different positions on a molecule, is a powerful strategy that could be applied to complex syntheses involving this compound derivatives. nih.gov

Areas for Catalyst System Optimization:

| Parameter | Goal |

|---|---|

| Ligand Structure | Enhance catalyst stability, activity, and selectivity (chemo-, regio-, and stereoselectivity). |

| Metal Precursor | Improve catalytic turnover number and frequency. |

| Reaction Conditions | Enable milder reaction temperatures, lower catalyst loadings, and broader substrate scope. |

| Solvent System | Develop protocols in environmentally friendly or aqueous media. |

In Silico Guided Discovery of New Derivatives and Applications

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research and development. For this compound, these methods can be used to predict the properties of novel derivatives and guide synthetic efforts. Molecular modeling can be employed to design new pyrimidine derivatives with high affinity for specific biological targets, such as enzymes or receptors. nih.gov Computational techniques can also estimate the Lewis acidity of new boronic acid derivatives, helping to predict their potential as catalysts. researchgate.net The integration of artificial intelligence (AI) and machine learning with automated synthesis platforms can facilitate the design of novel synthetic routes and the discovery of molecules with desired properties, from new drug candidates to advanced materials. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Ethoxypyrimidine-5-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine boronic acids typically involves halogen-metal exchange followed by boronic ester formation. For example, Patel et al. (2016) demonstrated a scalable approach for (2-aminopyrimidin-5-yl)boronic acid using bis-silylation with TMSCl, n-BuLi-mediated metal-halogen exchange, and trapping with B(Oi-Pr)₃, yielding 80% purity . For 2-ethoxypyrimidine derivatives, analogous strategies may apply, but the ethoxy group requires protection during boronylation to avoid side reactions. Reaction optimization (e.g., temperature control at –78°C for metalation) is critical to minimize decomposition .

Q. How does the ethoxy substituent influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The ethoxy group at the 2-position enhances electron density on the pyrimidine ring, potentially accelerating transmetalation in cross-couplings. However, steric hindrance near the boronic acid moiety (position 5) may reduce reactivity with bulky substrates. Researchers should screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and base systems (K₂CO₃ vs. CsF) to balance electronic and steric effects .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (ethoxy proton signals at δ 1.2–1.4 ppm) confirm structure .

- HPLC-MS : Quantifies purity and detects hydrolyzed boronic acid (e.g., boroxine formation).

- FT-IR : B-O stretching (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can researchers design a boronic acid-based sensor using this compound for detecting diols in physiological conditions?

- Methodological Answer : Boronic acids bind diols via reversible ester formation. To design a sensor:

- Receptor Engineering : Attach fluorophores (e.g., anthracene) to the pyrimidine ring to enable fluorescence quenching upon diol binding .

- pH Optimization : Ensure sensor operates at physiological pH (7.4); the ethoxy group may stabilize the boronate-diol complex at neutral conditions .

- Selectivity Screening : Test against competing analytes (e.g., glucose vs. fructose) using isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported reactivity of this compound across different Suzuki-Miyaura coupling studies?

- Methodological Answer : Contradictions may arise from:

- Impurity Profiles : Trace water or residual bases (e.g., K₂CO₃) can hydrolyze boronic acids. Use Karl Fischer titration to confirm anhydrous conditions .

- Substrate Compatibility : Electron-deficient aryl halides may require PdCl₂(dppf) instead of Pd(PPh₃)₄. Design a DOE (Design of Experiments) matrix to isolate variables .

- Data Normalization : Report yields relative to boronic acid purity (via HPLC) rather than assuming 100% starting material .

Q. How can computational modeling predict the stability of this compound in aqueous solutions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies for boronic acid → boroxine conversion .

- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to identify conditions minimizing degradation (e.g., >10% DMSO stabilizes the monomeric form) .

Q. What methodologies enable the incorporation of this compound into self-healing hydrogels for biomedical applications?

- Methodological Answer :